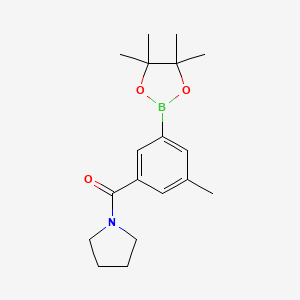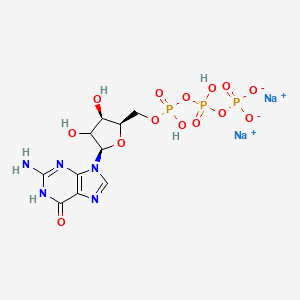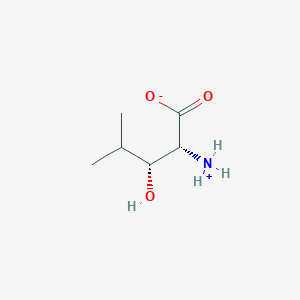
threo-3-Hydroxy-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Threo-3-Hydroxy-L-leucine: is a non-proteinogenic amino acid with a hydroxyl group at the β position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Threo-3-Hydroxy-L-leucine can be synthesized through various methods. One common approach involves the use of microbial hydroxylase and hydrolase enzymes. For instance, the hydroxylation of L-leucine using Fe(II)/α-ketoglutarate-dependent dioxygenase from Burkholderia ambifaria has been shown to produce this compound with high diastereoselectivity .
Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their high regioselectivity and efficiency. The use of recombinant Escherichia coli expressing specific hydroxylase genes has been demonstrated to yield high amounts of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Threo-3-Hydroxy-L-leucine undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl group at the β position makes it a versatile intermediate for further chemical modifications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like OsO4 and reducing agents such as NaBH4. Reaction conditions often involve mild temperatures and neutral pH to maintain the integrity of the hydroxyl group .
Major Products Formed: The major products formed from these reactions include various β-hydroxy amino acid derivatives, which can be further utilized in the synthesis of complex biologically active molecules .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, threo-3-Hydroxy-L-leucine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis .
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor for the synthesis of bioactive compounds .
Medicine: In medicine, this compound has shown potential in the development of new therapeutic agents due to its ability to interact with specific molecular targets .
Industry: Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of various fine chemicals .
Mecanismo De Acción
Threo-3-Hydroxy-L-leucine exerts its effects through various molecular pathways. It is known to interact with enzymes involved in amino acid metabolism, influencing their activity and leading to the production of bioactive metabolites. The hydroxyl group at the β position plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
- Threo-3-Hydroxy-L-aspartic acid
- Threo-3-Hydroxy-L-asparagine
- Threo-3-Hydroxy-L-tyrosine
Comparison: Compared to these similar compounds, threo-3-Hydroxy-L-leucine is unique due to its specific hydroxylation pattern and its ability to serve as a versatile intermediate in various synthetic pathways. Its unique stereochemistry and reactivity make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(2R,3R)-2-azaniumyl-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5-/m1/s1 |
Clave InChI |
ZAYJDMWJYCTABM-RFZPGFLSSA-N |
SMILES isomérico |
CC(C)[C@H]([C@H](C(=O)[O-])[NH3+])O |
SMILES canónico |
CC(C)C(C(C(=O)[O-])[NH3+])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
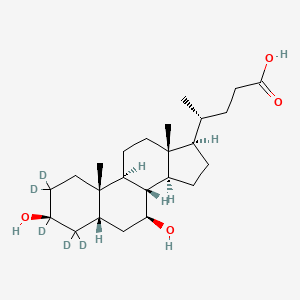


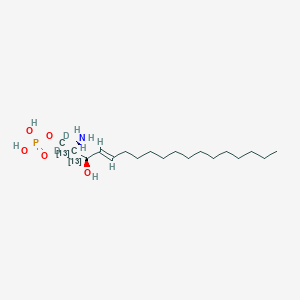
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)

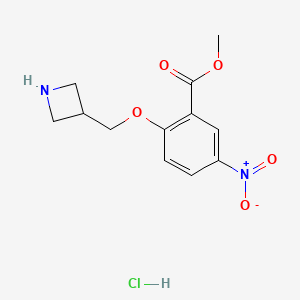
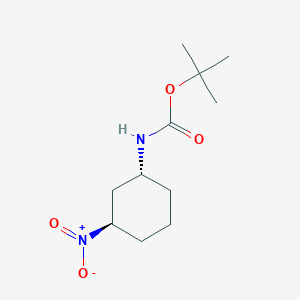
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
